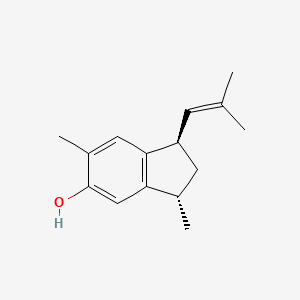
(R)-Indapamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Indapamide is a chiral diuretic compound belonging to the class of thiazide-like diuretics. It is primarily used in the treatment of hypertension and edema associated with congestive heart failure. The compound is known for its ability to inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Indapamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with a suitable amine under acidic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the indoline ring structure.
Resolution of enantiomers: The racemic mixture of indapamide is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-Indapamide.
Industrial Production Methods
Industrial production of ®-Indapamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Indapamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of ®-Indapamide can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The chloro group in ®-Indapamide can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Indapamide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on ion channels and transporters in cellular studies.
Medicine: Studied for its antihypertensive and diuretic effects in clinical trials.
Industry: Used in the development of new diuretic drugs and formulations.
Wirkmechanismus
®-Indapamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The compound also has vasodilatory effects, which contribute to its antihypertensive properties. The molecular targets include the sodium-chloride symporter and various ion channels involved in vascular smooth muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Indapamide.
Metolazone: A thiazide-like diuretic with similar diuretic and antihypertensive properties.
Uniqueness of ®-Indapamide
®-Indapamide is unique due to its chiral nature, which allows for the resolution of its enantiomers. The ®-enantiomer is known to have more potent antihypertensive effects compared to the (S)-enantiomer. Additionally, ®-Indapamide has a favorable pharmacokinetic profile, with a longer half-life and better bioavailability compared to other thiazide-like diuretics.
Eigenschaften
CAS-Nummer |
77083-52-4 |
|---|---|
Molekularformel |
C16H16ClN3O3S |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
4-chloro-N-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m1/s1 |
InChI-Schlüssel |
NDDAHWYSQHTHNT-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


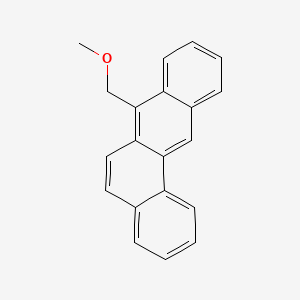
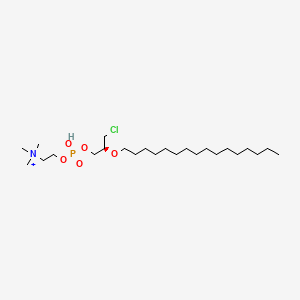
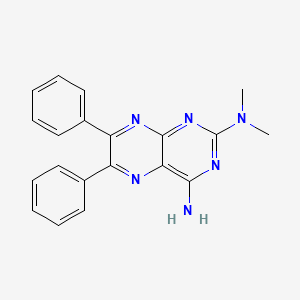
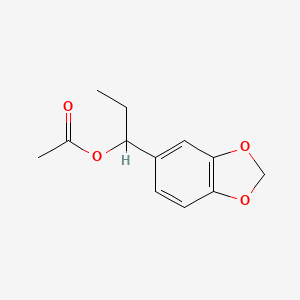
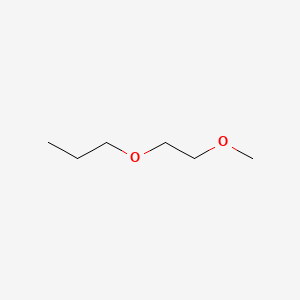
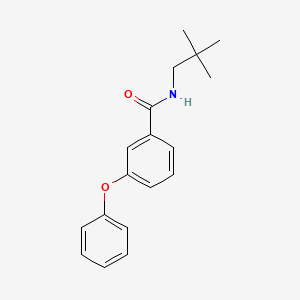
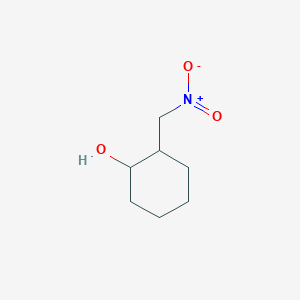
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
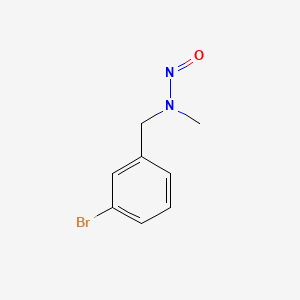
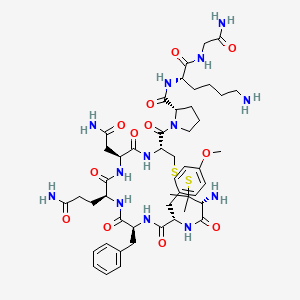
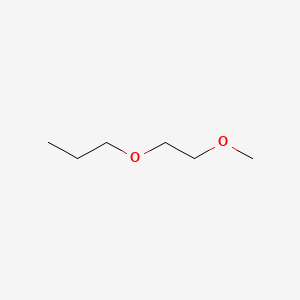
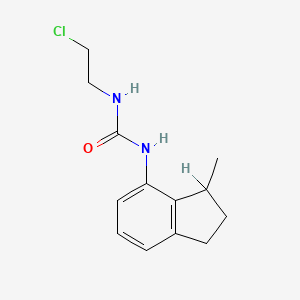
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
